
(S)-Cyclohexyl 2-aminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cyclohexyl 2-aminopropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclohexyl group attached to the alpha carbon of the 2-aminopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclohexyl 2-aminopropanoate typically involves the esterification of (S)-2-aminopropanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The continuous flow process offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Cyclohexyl 2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexyl 2-aminopropanol.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(S)-Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-Cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Isopropyl 2-aminopropanoate
- (S)-2-Amino-1-propanol
Comparison
(S)-Cyclohexyl 2-aminopropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds like (S)-Isopropyl 2-aminopropanoate and (S)-2-Amino-1-propanol, which have different alkyl groups attached to the amino acid moiety. The cyclohexyl group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
cyclohexyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3/t7-/m0/s1 |
Clé InChI |
BYAGYQXRLBVKTP-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC1CCCCC1)N |
SMILES canonique |
CC(C(=O)OC1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
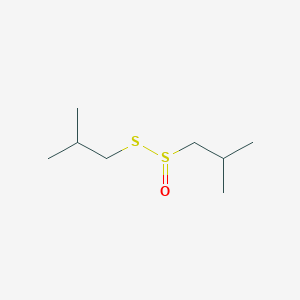


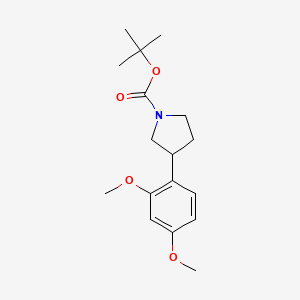
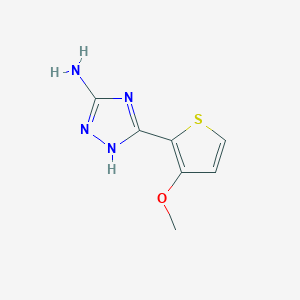
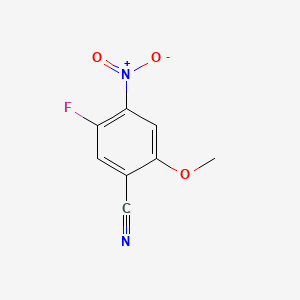
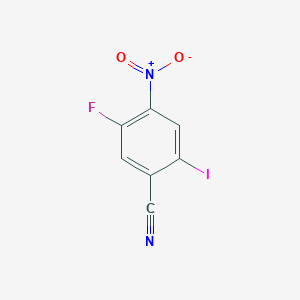
![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)

![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
